molecular formula C10H8N2O3 B1596813 (2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 63642-41-1

(2-oxoquinoxalin-1(2H)-yl)acetic acid

Katalognummer B1596813
CAS-Nummer: 63642-41-1
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: YFIBGUQZEPGFHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Summary of the Application : “(2-oxoquinoxalin-1(2H)-yl)acetic acid” has been used in the design and synthesis of aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, and inhibiting this enzyme is a therapeutic strategy for the treatment of these conditions .
  • Methods of Application or Experimental Procedures : The compound was designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the series of compounds showed potent and selective effects on ALR2 inhibition with IC50 values in the range of 0.032-0.468 μM . In particular, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid was the most active . Most of the compounds also revealed potent antioxidant activity .

Diabetes Treatment

  • Summary of the Application : A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the treatment of diabetes complications .
  • Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit aldose reductase, an enzyme that plays a role in the development of complications associated with diabetes .
  • Results or Outcomes : Most of the derivatives proved to be potent and selective, with IC50 values in the low nanomolar to micromolar range .

Antioxidant Activity

  • Summary of the Application : A series of quinoxalin-2(1H)-one based compounds, including “(2-oxoquinoxalin-1(2H)-yl)acetic acid”, were designed and synthesized as aldose reductase (ALR2) inhibitors . In addition to their ALR2 inhibitory activity, these compounds were also designed to have antioxidant activity, which can help fight against diabetic complications .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the compounds revealed not only good activity in the ALR2 inhibition but also potent antioxidant activity . One of the compounds, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid, was even as strong as the well-known antioxidant Trolox at a concentration of 100 μM .

Eigenschaften

IUPAC Name

2-(2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBGUQZEPGFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368855
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxoquinoxalin-1(2H)-yl)acetic acid

CAS RN

63642-41-1
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-oxoquinoxalin-1(2H)-yl)acetic acid

Citations

For This Compound
38
Citations
Y Yang, S Zhang, B Wu, M Ma, X Chen, X Qin… - …, 2012 - Wiley Online Library
A novel and facile synthesis of quinoxalinone derivatives was developed in which a wide range of 3‐chloroquinoxalin‐2(1H)‐ones as key intermediates can be generated chemo‐ and …
Y Zou, X Qin, X Hao, W Zhang, S Yang, Y Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
A group of novel quinoxalinone derivatives (4a–h) were prepared and investigated for their inhibitory activity against ALR2 and antioxidant activity. Most of them were found to be potent …
Number of citations: 31 www.sciencedirect.com
GK Rao, RB Kotnal, PNS Pai - International Journal of Biological …, 2009 - cabdirect.org
A novel synthetic methodology of Schiff's bases incorporating 3-methylquinoxalin-2 (1H)-one is described. The title compounds were prepared by condensation of substituted aromatic …
Number of citations: 8 www.cabdirect.org
X Qin, X Hao, H Han, S Zhu, Y Yang, B Wu… - Journal of medicinal …, 2015 - ACS Publications
Quinoxalin-2(1H)-one based design and synthesis produced several series of aldose reductase (ALR2) inhibitor candidates. In particular, phenolic structure was installed in the …
Number of citations: 179 pubs.acs.org
B Wu, Y Yang, X Qin, S Zhang, C Jing, C Zhu… - …, 2013 - Wiley Online Library
ARIs for diabetes: A series of 2-(3-benzyl-2-oxoquinoxalin-1 (2H)-yl) acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the …
X Hao, Z Han, Y Li, C Li, X Wang, X Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
To enhance aldose reductase (ALR2) inhibition and add antioxidant ability, phenolic hydroxyl was introduced both to the quinoxalinone core and C3 side chain, resulting in a series of …
Number of citations: 21 www.sciencedirect.com
SN Khattab, SAHA Moneim, AA Bekhit… - European journal of …, 2015 - Elsevier
In this investigation, we searched for novel MAO-A inhibitors using a 3-benzylquinoxaline scaffold based on our earlier findings. Series of N′-(3-benzylquinoxalin-2-yl)acetohydrazide, …
Number of citations: 60 www.sciencedirect.com
Y Ji, X Chen, H Chen, X Zhang, Z Fan, L Xie… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of quinoxalinone scaffold-based acyl sulfonamides were designed as aldose reductase inhibitors and evaluated for aldose reductase (ALR2)/aldehyde reductase (ALR1) …
Number of citations: 34 www.sciencedirect.com
Y Ramli, A Moussaif, K Karrouchi, EM Essassi - Journal of Chemistry, 2014 - hindawi.com
Quinoxalinone and its derivatives are used in organic synthesis for building natural and designed synthetic compounds and they have been frequently utilized as suitable skeletons for …
Number of citations: 54 www.hindawi.com
X Zhang, H Chen, Y Lei, X Zhang, L Xu, W Liu… - European Journal of …, 2021 - Elsevier
Diabetic nephropathy (DN) is resulted from activations of polyol pathway and oxidative stress by abnormal metabolism of glucose, and no specific medication is available. We designed …
Number of citations: 7 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.